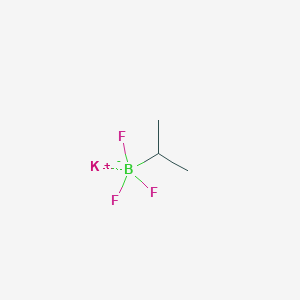

Potassium isopropyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(propan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSGFLKVWWQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635714 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-13-0 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium isopropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Potassium Organotrifluoroborates

Foreword

In the dynamic landscape of organic synthesis, the quest for robust, versatile, and efficient reagents is a perpetual endeavor. This guide delves into the fascinating history and discovery of potassium organotrifluoroborates, a class of reagents that has evolved from laboratory curiosities to indispensable tools for researchers, scientists, and drug development professionals. We will explore their unique properties, the seminal moments in their development, and their profound impact on modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights to empower the scientific community in harnessing the full potential of these remarkable compounds.

The Dawn of Organotrifluoroborates: From Obscurity to Utility

For a significant period, organotrifluoroborate salts were relegated to the realm of chemical curiosities.[1] The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1][2] However, these early examples did not immediately spark widespread interest in the synthetic community. For the next few decades, reports on these compounds were sporadic and their potential as practical synthetic reagents remained largely untapped.

A pivotal moment in the history of these compounds was the recognition of their exceptional stability. Unlike their trivalent organoboron precursors, such as boronic acids and esters which are often susceptible to decomposition under atmospheric conditions, potassium organotrifluoroborates exhibit remarkable stability towards air and moisture.[1][3][4] This inherent stability, a consequence of the tetracoordinate nature of the boron atom, allows for indefinite storage at room temperature without special precautions, a significant practical advantage for any synthetic chemist.[3][5]

The Vedejs Breakthrough: A New Era of Synthesis

The widespread adoption of potassium organotrifluoroborates in organic synthesis was catalyzed by a landmark development in their preparation. In 1995, Edwin Vedejs and his research group described a highly efficient and general method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1][6][7] This method, which involves the treatment of organoboronic acids with aqueous KHF₂, provides quantitative yields of the corresponding organotrifluoroborate salts.[1][5] It is noteworthy that the use of KHF₂ for the fluorination of boron compounds had been reported earlier, in 1967, by Thierig and Umland, but it was the work of Vedejs that truly unlocked their synthetic potential.[1][8]

The simplicity and efficiency of the Vedejs protocol made a wide array of potassium organotrifluoroborates readily accessible, paving the way for their extensive investigation and application in a multitude of chemical transformations.

Synthesis of Potassium Organotrifluoroborates: A Versatile Toolkit

The synthetic utility of potassium organotrifluoroborates is underpinned by the diverse and robust methods available for their preparation. These methods allow for the introduction of a wide range of organic functionalities, making them highly versatile building blocks.

From Boronic Acids: The Workhorse Method

The most common and straightforward method for synthesizing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1][5] This reaction is typically carried out in a mixture of methanol and water at room temperature and proceeds to completion rapidly, often resulting in the precipitation of the crystalline trifluoroborate salt in high purity.[5][9]

BoronicAcid [label="R-B(OH)₂"]; KHF2 [label="KHF₂", shape=plaintext]; Solvent [label="MeOH/H₂O", shape=plaintext]; Trifluoroborate [label="K⁺[R-BF₃]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BoronicAcid -> Trifluoroborate [label="+ KHF₂\n(MeOH/H₂O)"]; }

General synthesis of potassium organotrifluoroborates from boronic acids.

One-Pot Procedures and Transmetalation

To streamline the synthetic process and handle unstable intermediates, one-pot procedures have been developed. These methods avoid the isolation of the trivalent organoboron species.[1] For instance, an organolithium or Grignard reagent can be reacted with a trialkyl borate, followed by hydrolysis to the crude boronic acid, which is then directly treated with KHF₂ to afford the desired potassium organotrifluoroborate in high yield.[1][10]

Transmetalation from organotin compounds was an earlier route, but the toxicity of organostannanes has made this method less favorable.[1][11] The development of methods from less toxic organosilicon and other organometallic reagents continues to be an active area of research.

Synthesis via Halomethyltrifluoroborates

A significant advancement in the synthesis of functionalized organotrifluoroborates was the development of methods utilizing potassium halomethyltrifluoroborates. These reagents can be prepared in situ and undergo nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of diverse functional groups while preserving the trifluoroborate moiety.[12][13][14] This approach has greatly expanded the scope of accessible organotrifluoroborates.[13]

The Suzuki-Miyaura Coupling: A Paradigm Shift in Cross-Coupling Chemistry

The advent of potassium organotrifluoroborates has had a profound impact on the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[1][15]

Advantages Over Traditional Organoboron Reagents

Potassium organotrifluoroborates offer several distinct advantages over traditional boronic acids and their esters in Suzuki-Miyaura couplings:

-

Enhanced Stability: Their exceptional stability to air and moisture simplifies handling and storage, and they are less prone to protodeboronation, a common side reaction with boronic acids.[3][4]

-

Improved Reactivity and Yields: In many cases, organotrifluoroborates provide higher yields and exhibit superior reactivity compared to their boronic acid counterparts, particularly with challenging substrates.[1][6]

-

Monomeric Nature: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are well-defined monomeric species, allowing for more precise stoichiometric control.[3][9]

-

Functional Group Tolerance: The trifluoroborate group is stable to a wide range of reaction conditions, enabling multi-step syntheses where the boron functionality is carried through several transformations.[3][10]

Reaction Mechanism and Conditions

The prevailing mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves their in-situ hydrolysis to the corresponding boronic acid, which then participates in the catalytic cycle.[9][16] The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to optimize the coupling of different classes of organotrifluoroborates with a wide range of organic halides and pseudohalides.[11][17][18]

"Pd(0)L₂" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R¹-Pd(II)-X-L₂" [label="R¹-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R¹-Pd(II)-R²-L₂" [label="R¹-Pd(II)-R²\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; "R¹-R²" [label="R¹-R²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

K_RBF3 [label="K⁺[R²BF₃]⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R_B_OH2 [label="R²B(OH)₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R1X [label="R¹-X", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=plaintext];

K_RBF3 -> R_B_OH2 [label="Hydrolysis"]; "Pd(0)L₂" -> "R¹-Pd(II)-X-L₂" [label="Oxidative\nAddition\n(R¹-X)"]; R_B_OH2 -> "R¹-Pd(II)-R²-L₂" [label="Transmetalation\n(Base)", edgetooltip="Requires Base"]; "R¹-Pd(II)-X-L₂" -> "R¹-Pd(II)-R²-L₂"; "R¹-Pd(II)-R²-L₂" -> "R¹-R²" [label="Reductive\nElimination"]; "R¹-R²" -> "Pd(0)L₂" [style=invis]; {rank=same; "Pd(0)L₂"; R1X} {rank=same; "R¹-Pd(II)-X-L₂"; K_RBF3} {rank=same; "R¹-Pd(II)-R²-L₂"; R_B_OH2} }

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Modern Applications: Beyond the Suzuki-Miyaura Reaction

While the Suzuki-Miyaura coupling remains a cornerstone application, the utility of potassium organotrifluoroborates extends to a diverse array of other chemical transformations, highlighting their versatility in modern organic synthesis.

Rhodium-Catalyzed Additions

Potassium organotrifluoroborates have proven to be excellent nucleophilic partners in rhodium-catalyzed 1,4-addition reactions to α,β-unsaturated ketones and other Michael acceptors.[1] These reactions provide a powerful method for the construction of carbon-carbon bonds.

Oxidative Transformations

The inherent stability of the trifluoroborate moiety allows for selective oxidation of other functional groups within the molecule. For example, potassium alkenyltrifluoroborates can be epoxidized with dimethyldioxirane to yield stable epoxytrifluoroborates, which can then undergo further transformations, including Suzuki-Miyaura coupling.[19]

Applications in Medicinal Chemistry and Drug Discovery

The favorable properties of potassium organotrifluoroborates, including their stability and functional group tolerance, have made them valuable tools in medicinal chemistry and drug discovery.[6][11] They are frequently employed in the synthesis of complex molecules with potential biological activity, including natural products and their analogues.[20] More recently, their unique properties are being explored for applications in areas such as boron neutron capture therapy (BNCT) and positron emission tomography (PET).[21]

Experimental Protocols: A Practical Guide

To provide a practical context, the following are representative, detailed protocols for the synthesis and application of potassium organotrifluoroborates.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

Objective: To synthesize potassium phenyltrifluoroborate from phenylboronic acid.

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

Cool the solution in an ice bath with stirring.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (approx. 3.0 eq).

-

Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A white precipitate will form.

-

Continue stirring the mixture in the ice bath for 15-30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the product under vacuum to obtain crystalline potassium phenyltrifluoroborate.

Self-Validation: The purity of the product can be readily assessed by ¹⁹F and ¹¹B NMR spectroscopy. A single sharp resonance in the ¹⁹F NMR and a characteristic signal in the ¹¹B NMR are indicative of a high-purity product.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

Objective: To perform a palladium-catalyzed cross-coupling reaction between potassium vinyltrifluoroborate and an aryl bromide.

Materials:

-

Potassium vinyltrifluoroborate

-

Aryl bromide

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) chloride (2 mol %) and triphenylphosphine (6 mol %) in THF.

-

Add the catalyst solution to the Schlenk flask, followed by a mixture of THF and water (e.g., 9:1 v/v).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired vinylarene.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of the product, as monitored by an appropriate analytical technique. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

From their humble beginnings as chemical curiosities, potassium organotrifluoroborates have emerged as a powerhouse class of reagents in modern organic synthesis. Their exceptional stability, ease of preparation, and broad reactivity profile have solidified their position as indispensable tools for the construction of complex organic molecules. The pioneering work of early researchers, coupled with the transformative synthetic methodologies developed by Vedejs, Molander, Genet, and others, has unlocked the immense potential of these compounds. As the field of chemistry continues to evolve, we can anticipate that the unique attributes of potassium organotrifluoroborates will continue to inspire innovation, leading to the development of novel synthetic strategies and the discovery of new applications in medicine, materials science, and beyond. The journey of potassium organotrifluoroborates is a testament to the power of fundamental research and the continuous pursuit of more efficient and sustainable chemical transformations.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

GalChimia. (2008, March 1). Review of the month: Potassium organotrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 693–703.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006).

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 90, 307. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Geninatti, S., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(50), 46835–46846. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(9), 1597–1600. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995) | Edwin Vedejs | 424 Citations [scispace.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 14. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 20. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of Potassium Isopropyltrifluoroborate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium isopropyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, prized for its stability, ease of handling, and versatile reactivity. This guide provides a comprehensive overview of its fundamental chemical properties, offering in-depth technical insights for researchers and professionals in drug development and chemical sciences. We will delve into its physicochemical characteristics, explore its synthesis and reactivity with a focus on its role in Suzuki-Miyaura cross-coupling reactions, and detail the analytical techniques for its characterization. This document is structured to serve as a practical reference, complete with detailed experimental protocols and visual aids to elucidate key concepts and methodologies.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic chemistry.[1] Historically, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability, propensity for protodeboronation, and challenges in purification can limit their application.[1] Potassium organotrifluoroborates have surfaced as a superior class of reagents, offering remarkable stability to both air and moisture.[2] This attribute simplifies storage and handling, making them highly attractive for a wide range of synthetic applications.[2] Among these, this compound serves as a key building block for introducing the isopropyl moiety, a common structural motif in pharmaceuticals and agrochemicals.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This section outlines the key characteristics of this compound.

General Characteristics

This compound is typically a white to off-white, crystalline solid that is significantly more stable and easier to handle than its corresponding boronic acid.[3] Its enhanced stability is attributed to the tetracoordinate boron center, which is less susceptible to protodeboronation.[2]

Quantitative Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇BF₃K | [4] |

| Molecular Weight | 149.99 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >300 °C | [3] |

| IUPAC Name | potassium trifluoro(propan-2-yl)boranuide | [5] |

| InChI Key | CATSGFLKVWWQST-UHFFFAOYSA-N | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented, organotrifluoroborates, in general, exhibit good solubility in polar organic solvents.[6] This includes solvents such as dimethyl sulfoxide (DMSO), methanol, acetonitrile, and acetone.[6] Their solubility in less polar solvents like tetrahydrofuran (THF) and diethyl ether is limited. The choice of solvent for reactions involving this compound is therefore critical and often involves polar solvents or biphasic systems.

Synthesis and Handling

The accessibility of this compound through straightforward synthetic routes contributes to its widespread use.

Synthetic Pathway

The most common and efficient method for the synthesis of potassium alkyltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[7] This aqueous-based synthesis is robust and generally provides the product in high purity after simple workup.

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of organotrifluoroborates.[7]

Materials:

-

Isopropylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Deionized water

-

Diethyl ether

Procedure:

-

In a suitable flask, dissolve isopropylboronic acid (1.0 equiv) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 equiv).

-

Slowly add the aqueous KHF₂ solution to the stirred solution of isopropylboronic acid at room temperature. A white precipitate should form.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous slurry in an ice bath and collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water and then with diethyl ether.

-

Dry the resulting white solid under vacuum to yield this compound.

Handling and Storage

This compound is an air- and moisture-stable solid, which allows for long-term storage under ambient conditions without significant degradation.[2] However, as with all chemical reagents, it is good practice to store it in a tightly sealed container in a cool, dry place.

Reactivity and Applications in Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²- and sp³-hybridized carbon atoms.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The use of a potassium organotrifluoroborate requires activation by a base to facilitate transmetalation.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide.[1]

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

This compound (1.05 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add toluene and deionized water (typically in a 10:1 ratio).

-

In a separate vial, weigh out the palladium(II) acetate and RuPhos ligand and add them to the reaction mixture under a positive pressure of inert gas.

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. A comprehensive analysis typically involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[8]

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons and a multiplet for the methine proton of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and typically shows a sharp singlet or a narrow multiplet for the three equivalent fluorine atoms.[8]

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom, often appearing as a quartet due to coupling with the three fluorine atoms.[8]

Expected NMR Data (in DMSO-d₆): While a specific high-resolution spectrum for this compound is not provided in the search results, based on data for similar alkyltrifluoroborates, the following are expected approximate chemical shifts and multiplicities.[8]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.8 | Doublet | -CH₃ |

| ~0.9 | Multiplet | -CH | |

| ¹³C | ~18 | Singlet | -CH₃ |

| ~25 (broad) | Singlet | -CH-B | |

| ¹⁹F | -135 to -145 | Singlet/Multiplet | -BF₃ |

| ¹¹B | ~3.0 | Quartet | -BF₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode is a suitable technique for determining the accurate mass of the isopropyltrifluoroborate anion ([C₃H₇BF₃]⁻).

Crystallographic Data

As of the current literature survey, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The determination of its crystal structure would involve single-crystal X-ray diffraction analysis of a suitable crystal grown from an appropriate solvent system.

Safety and Hazard Information

It is crucial to handle all chemical reagents with appropriate safety precautions.

-

Hazard Statements: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

-

Personal Protective Equipment (PPE): Always use a dust mask, safety glasses, and chemical-resistant gloves when handling this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its exceptional stability, ease of preparation, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the introduction of the isopropyl group in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its core chemical properties, synthesis, reactivity, and analytical characterization, intended to equip researchers with the knowledge necessary for its effective and safe utilization.

References

-

Silva, F. G., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]

-

The University of Manchester. (n.d.). CCDC 1555443: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Retrieved from [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

-

NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM TETRAFLUOROBORATE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

SciSpace. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005846). Retrieved from [Link]

-

ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Retrieved from [Link]

- Google Patents. (n.d.). US8350091B2 - Potassium fluoride dispersion and process for producing fluorine-containing organic compound using the same.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of potassium isopropyltrifluoroborate

An In-Depth Technical Guide to the Physicochemical Characteristics of Potassium Isopropyltrifluoroborate

Introduction: The Role and Significance of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, valued for their unique combination of stability and reactivity.[1][2][3] Unlike their often unstable and difficult-to-handle boronic acid counterparts, organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored indefinitely at room temperature.[1][4] This exceptional stability allows for precise stoichiometry and simplifies handling in complex synthetic workflows.[3] this compound, the subject of this guide, exemplifies these advantageous properties and serves as a key building block for introducing the isopropyl moiety in pharmaceutical and fine chemical synthesis, most notably through transition-metal-catalyzed cross-coupling reactions.[1][5] This document provides a comprehensive examination of its core physicochemical characteristics, offering researchers and drug development professionals the foundational knowledge required for its effective application.

Molecular Identity and Structural Properties

A precise understanding of a reagent's identity is the bedrock of reproducible science. This compound is well-defined by its molecular formula, weight, and structural arrangement.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | potassium trifluoro(propan-2-yl)boranuide | [6] |

| Synonyms | Potassium trifluoro(isopropyl)borate | [6][7] |

| CAS Number | 1041642-13-0 | [6][8] |

| Molecular Formula | C₃H₇BF₃K | [5][6][7] |

| Molecular Weight | 149.99 g/mol | [5][6] |

The structure consists of a central boron atom tetrahedrally coordinated to three fluorine atoms and one isopropyl group. This 'ate' complex formation shields the vacant p-orbital of the boron, drastically reducing its susceptibility to decomposition pathways common for tricoordinate organoboranes and contributing to its remarkable stability.[9]

Caption: Molecular structure of this compound.

Physical and Spectroscopic Characterization

The macroscopic and spectroscopic properties of this compound are essential for its identification, purity assessment, and handling.

Physical Properties

This compound is typically supplied as a white, crystalline solid. Its high melting point is indicative of its ionic nature and thermal stability.

Table 2: Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [5][10] |

| Melting Point | >300 °C | [5][10] |

| Solubility | Soluble in polar solvents like methanol, acetonitrile, DMF, and acetone.[3] | [3] |

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to confirm the structure and purity of the reagent.

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates in solution.[11][12] Analysis by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule's connectivity and environment.

-

¹H NMR: Reveals the proton environments of the isopropyl group.

-

¹³C NMR: Shows the carbon skeleton, with the carbon atom directly bonded to boron often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.[12]

-

¹⁹F NMR: The three equivalent fluorine atoms typically appear as a characteristic quartet due to coupling with the ¹¹B nucleus (I = 3/2).[11][12]

-

¹¹B NMR: The boron nucleus gives a signal whose chemical shift and multiplicity confirm the tetrahedral, anionic [R-BF₃]⁻ structure.[11]

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Use the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).[11]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate external reference, such as CF₃CO₂H.[11]

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using an external reference like BF₃·Et₂O (0.0 ppm).[11] A modified pulse sequence may be needed for better resolution of coupling constants.[11]

-

Data Analysis: Integrate signals, determine chemical shifts (δ) in ppm, and analyze coupling patterns and constants (J) to confirm the isopropyltrifluoroborate structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for characterizing organotrifluoroborates.[13] Operating in negative ion mode allows for the direct observation and accurate mass measurement of the [iPrBF₃]⁻ anion.

-

Rationale: This protocol is designed to achieve accurate mass determination of the trifluoroborate anion, which is critical for confirming its elemental composition.[13]

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable solvent, typically methanol or acetonitrile.

-

Instrument: Use an ESI mass spectrometer capable of high-resolution measurements (e.g., Sector, TOF, or Orbitrap).

-

Method:

-

Set the instrument to negative ionization mode.

-

Infuse the sample solution directly into the source.

-

Use commercially available organic sulfate salts as internal reference standards for calibration to ensure high accuracy for low molecular weight anions.[13]

-

-

Data Analysis: Identify the peak corresponding to the [C₃H₇BF₃]⁻ anion. The measured mass should be within 5 ppm of the calculated exact mass (111.0599 Da) for confident elemental composition assignment.[13]

Stability and Hydrolysis Dynamics

The utility of this compound in synthesis is intrinsically linked to its stability profile, particularly its controlled hydrolysis to release the corresponding boronic acid.

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability, with many, including the related potassium trifluoromethyltrifluoroborate, not decomposing below 300 °C.[4] This robustness allows for their use in reactions requiring elevated temperatures.

Hydrolytic Stability and the "Slow-Release" Principle

While generally stable to water, organotrifluoroborates undergo hydrolysis to form boronic acids, a reaction that is fundamental to their application in Suzuki-Miyaura cross-coupling.[9][14][15] This process is not an instantaneous decomposition but rather a controlled equilibrium.

The rate of hydrolysis is a critical parameter. For many applications, a "slow release" of the boronic acid into the reaction medium is desirable.[14][15] This maintains a low steady-state concentration of the highly reactive boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[14][15][16]

The hydrolysis mechanism proceeds through the loss of a fluoride ion to generate a transient, tricoordinate difluoroborane intermediate (RBF₂), which is then rapidly trapped by water or hydroxide.[9] The rate-determining step is influenced by several factors:

-

Electronic Effects: The rate of hydrolysis is governed by the stability of the difluoroborane intermediate. Electron-donating R groups (like isopropyl) stabilize this intermediate through hyperconjugation, leading to faster hydrolysis compared to electron-withdrawing groups.[9][16]

-

Fluoride Sequestration: The equilibrium can be driven towards the boronic acid by agents that trap fluoride ions. This includes bases (e.g., Cs₂CO₃) used in coupling reactions or even the surface of borosilicate glass, which can act as a fluorophile.[15]

-

Catalysis: The hydrolysis of some organotrifluoroborates can be acid-catalyzed.[16]

Caption: Hydrolysis workflow of this compound.

-

Rationale: ¹¹B NMR is an ideal technique to monitor the hydrolysis of an organotrifluoroborate to its corresponding boronic acid, as the boron chemical shifts for these species are distinct.[9]

-

Reaction Setup: In a PTFE-lined vial (to avoid interference from glass), dissolve a known amount of this compound in a buffered aqueous solution (e.g., D₂O with a phosphate buffer) to a final concentration of ~0.1 M.

-

Time-Course Monitoring:

-

Immediately acquire an initial ¹¹B NMR spectrum (t=0).

-

Maintain the solution at a constant temperature (e.g., 37 °C).[4]

-

Acquire subsequent ¹¹B NMR spectra at regular time intervals (e.g., every hour for 24 hours).

-

-

Data Analysis:

-

Identify the signal for the starting trifluoroborate (typically a quartet around 3-6 ppm).

-

Identify the growing signal for the resulting boronic acid (typically a broad singlet around 30-34 ppm).

-

Calculate the percentage of hydrolysis at each time point by comparing the integration of the two signals.

-

Plot the percentage of hydrolysis versus time to determine the hydrolysis rate under the specified conditions.

-

Safety and Handling

While offering advantages in stability, proper handling of this compound is essential for laboratory safety.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [5][6] |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It should be kept under an inert atmosphere.[17]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid breathing dust by handling in a chemical fume hood or using a dust mask.[5]

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75-78. [Link]

-

ChemBK. (2024). Potassium isopropenyltrifluoroborate. ChemBK.com. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Silva, W. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Queiroz, J. F., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Deobald, B., et al. (2008). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 19(9), 1277-1280. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C3H7BF3K | CID 23697353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 异丙基三氟硼酸钾 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

A Deep Dive into the Spectral Landscape of Potassium Isopropyltrifluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isopropyltrifluoroborate ([CH(CH₃)₂BF₃]K) is a member of the versatile class of organotrifluoroborate salts, which have gained significant traction in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Their stability, ease of handling, and unique reactivity make them valuable building blocks in the construction of complex molecules, a cornerstone of modern drug discovery.[3][4] A thorough understanding of the spectral characteristics of these reagents is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is an indispensable tool for the structural elucidation of organotrifluoroborates. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a complete picture of the molecule's connectivity and electronic environment.[1][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by the signals arising from the isopropyl group. The methine proton (CH) will appear as a multiplet due to coupling with the adjacent methyl protons and potentially with the ¹⁹F and ¹¹B nuclei. The methyl protons (CH₃) will present as a doublet, resulting from coupling to the methine proton.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, two distinct signals are expected for the isopropyl group. The carbon atom directly bonded to the boron atom will exhibit a characteristically broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.[2] The methyl carbons will appear as a sharper signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and informative technique for analyzing organotrifluoroborates.[1] The three equivalent fluorine atoms in this compound will give rise to a single, typically broad resonance. The chemical shift of this signal is indicative of the electronic environment around the boron atom.[1] Coupling to the ¹¹B nucleus may be observed, often as a broad quartet, depending on the relaxation rates.[2]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum provides direct information about the boron center. For this compound, a quartet is expected due to the coupling with the three attached fluorine atoms (¹J(¹¹B-¹⁹F)).[1][6] The chemical shift is characteristic of a tetracoordinate boron species.[7][8]

Summary of Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | |||

| CH | ~1.0 - 1.5 | septet of quartets | J(H,H) ≈ 7; J(H,F) and J(H,B) may be observed |

| CH₃ | ~0.8 - 1.2 | doublet | J(H,H) ≈ 7 |

| ¹³C | |||

| C-B | ~25 - 35 | broad singlet | - |

| CH₃ | ~15 - 25 | singlet | - |

| ¹⁹F | ~ -130 to -140 | broad singlet or quartet | J(F,B) may be resolved |

| ¹¹B | ~ 2 - 5 | quartet | ¹J(B,F) ≈ 40-50 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆).[1]

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

For ¹¹B and ¹⁹F NMR, use appropriate probes and reference standards (BF₃·OEt₂ for ¹¹B and CFCl₃ or another suitable standard for ¹⁹F).[1]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C and potential quadrupolar broadening, a larger number of scans may be required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Ensure the spectral width is sufficient to cover the expected chemical shift range for organotrifluoroborates.[1]

-

-

¹¹B NMR Acquisition:

NMR Data Interpretation Workflow

Caption: Workflow for the comprehensive NMR-based structural elucidation of this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic bands for the B-F and C-H bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2970-2850 | C-H stretching (isopropyl) | Medium to Strong |

| ~1465, 1380 | C-H bending (isopropyl) | Medium |

| ~1100-900 | B-F stretching | Strong, Broad |

| ~800-600 | B-F bending | Medium |

The B-F stretching vibrations in organotrifluoroborates typically give rise to very strong and broad absorption bands in the 1100-900 cm⁻¹ region.[9][10][11] The exact position and shape of these bands can be influenced by the solid-state packing and hydration state of the salt.[9][10]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as necessary.

-

Visualizing Key Vibrational Modes

Caption: Step-by-step workflow for the mass spectrometric analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. This in-depth guide equips researchers with the foundational knowledge and practical protocols to confidently utilize these analytical techniques in their synthetic and developmental workflows. The synergistic application of these methods ensures the quality and integrity of this important synthetic building block, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Hydrated Borates. Journal of Research of the National Bureau of Standards, 68A(5), 465-487. [Link]

-

Weir, C. E., & Lippincott, E. R. (1961). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards, 65A(3), 173-183. [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Unknown. (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

-

Takeuchi, Y. (1956). INFRARED ABSORPTION AND STRUCTURES OF BORATE POLYATOMIC IONS. Journal of the Mineralogical Society of Japan, 2(6), 416-430. [Link]

-

Adams, C. E., & Quan, J. T. (1966). The Infrared Spectra of Rubidium Borates of Varying Composition. The Journal of Physical Chemistry, 70(2), 331-340. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031-4. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Unknown. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Unknown. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

PubChemLite. (n.d.). This compound (C3H7BF3). PubChemLite. [Link]

-

DeTuri, M., & Appiagyei, K. (2004). Accurate Mass Determination of Organotrifluoroborates. Arkivoc, 2005(4), 116-120. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

Unknown. (n.d.). Taming the Beast: Fluoromesityl Groups Induce a Dramatic Stability Enhancement in Boroles - Supporting Information. Wiley Online Library. [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. Organic Spectroscopy International. [Link]

-

Chen, Y., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(12), 3127. [Link]

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025. [Link]

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate. SpectraBase. [Link]

-

Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society. [Link]

-

Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

-

San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

van der Heijden, A. E. D. M., et al. (2021). Elemental and isotopic profiling of potassium perchlorate salts for forensic explosives investigations. Forensic Science International, 327, 110984. [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Partner: A Technical Guide to the Mechanism of Action of Potassium Trifluoroborates in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have long been the workhorses, their inherent instability can be a significant drawback.[1][2] This guide delves into the nuanced mechanism of a more robust alternative: potassium organotrifluoroborates (R-BF₃K). These crystalline, air- and moisture-stable salts offer a unique combination of stability and reactivity, making them superior partners in many synthetic endeavors.[2][3][4][5][6]

This document provides an in-depth exploration of the mechanistic pathways governing the participation of potassium trifluoroborates in palladium-catalyzed cross-coupling reactions. We will dissect the critical activation step, explore the factors dictating the reaction's course, and provide practical insights to empower you to harness the full potential of these versatile reagents.

Beyond Stability: The Activation of Potassium Trifluoroborates

The exceptional stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects it from the undesirable side reactions that often plague boronic acids, such as protodeboronation and oxidative homocoupling.[7] However, this stability necessitates an activation step to render the organic moiety available for transmetalation to the palladium center. The predominant mechanism for this activation is hydrolysis to the corresponding boronic acid.[7][8]

The Hydrolysis-Dependent Pathway: A "Slow Release" Strategy

For many common potassium organotrifluoroborates, particularly aryl and some alkyl derivatives, the operative pathway in Suzuki-Miyaura coupling involves a controlled, base-mediated hydrolysis to generate the active boronic acid in situ.[7][8] This "slow release" of the boronic acid is a key advantage, as it maintains a low concentration of the reactive species throughout the reaction, thereby minimizing side reactions.[7]

The rate of this hydrolysis is a complex interplay of several factors:

-

The Nature of the Organic Group (R): The electronic and steric properties of the organic substituent on the boron atom significantly influence the rate of hydrolysis.[7] For instance, trifluoroborates with electron-donating groups tend to hydrolyze faster.

-

The Role of the Base: A base is crucial for the hydrolysis to proceed. It is believed that the base facilitates the displacement of fluoride ions from the boron center by hydroxide ions.[9][10]

-

Solvent System: The presence of water is essential for the hydrolysis to occur.[11] The choice of co-solvent (e.g., THF, alcohols) can also impact the solubility of the trifluoroborate salt and the overall reaction kinetics.[12][8]

An interesting "acid-base paradox" has been observed for some trifluoroborates, where acid catalysis is required for efficient hydrolysis even under basic Suzuki-Miyaura conditions.[7] This is attributed to the complex equilibria and phase-splitting phenomena that can occur in the reaction mixture.[12][8]

Direct Transmetalation: An Alternative Route

While the hydrolysis-first pathway is common, evidence suggests that for certain substrates, particularly those that hydrolyze very slowly (e.g., alkynyl and some electron-poor aryl trifluoroborates), a direct transmetalation from a partially hydrolyzed or otherwise activated trifluoroborate species may occur.[7] This pathway avoids the formation of a free boronic acid. The precise nature of the transmetalating species in these cases is still a subject of investigation but may involve a difluoroborane (R-BF₂) or a difluorohydroxyborate intermediate.[11]

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction utilizing a potassium organotrifluoroborate, primarily proceeding through the hydrolysis-dependent pathway.

Caption: Catalytic cycle of Suzuki-Miyaura coupling with potassium organotrifluoroborates.

Experimental Protocol: A Practical Guide

This section provides a representative step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using a potassium alkyltrifluoroborate and an aryl chloride.

Reaction: Cross-coupling of potassium tert-butyltrifluoroborate with 2-chloroanisole.

Materials:

-

Potassium tert-butyltrifluoroborate

-

2-Chloroanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

pH 7 buffer solution

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add potassium tert-butyltrifluoroborate (1.02 mmol), 2-chloroanisole (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and RuPhos (0.10 mmol).[13]

-

Add a mixture of toluene and water (5:1 ratio, 5.0 mL) to the vessel.[13]

-

Heat the reaction mixture to 85 °C and stir for 14 hours under a nitrogen atmosphere.[13]

-

Cool the reaction to room temperature.

-

Add a pH 7 buffer solution (5.0 mL) and extract the mixture with ethyl acetate (3 x 10 mL).[13]

-

Combine the organic layers and dry over magnesium sulfate.[13]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cross-coupled product.

Data at a Glance: Performance of Potassium Trifluoroborates

The following table summarizes the performance of various potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions with different electrophiles, highlighting the broad scope of these reagents.

| Entry | Organotrifluoroborate | Electrophile | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Potassium β-trifluoroborato amide | 2-Chloroanisole | 5 mol% Pd(OAc)₂, 10 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 79 |

| 2 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | 79 |

| 3 | Potassium methyltrifluoroborate | 4-Chlorotoluene | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O | Good |

| 4 | Potassium 3-pyridyltrifluoroborate | 4-Chloro-benzaldehyde | Pd(OAc)₂/Ligand 1 | K₂CO₃ | Methanol | 91 |

| 5 | Potassium 4-oxoalkyltrifluoroborate | 4-Bromoanisole | 5 mol% Pd(OAc)₂, 10 mol% RuPhos | K₂CO₃ | Toluene/H₂O | Good |

Data synthesized from multiple sources.[6][11][13][14]

Conclusion: A Stable and Versatile Partner in Synthesis

Potassium organotrifluoroborates have firmly established themselves as valuable and often superior alternatives to traditional organoboron reagents in cross-coupling chemistry.[15] Their remarkable stability simplifies handling and storage, while their unique activation mechanism via controlled hydrolysis offers a strategic advantage in minimizing side reactions.[1][16] By understanding the nuances of their mechanism of action, researchers can effectively leverage the power of these reagents to construct complex molecules with greater efficiency and reliability. The continued exploration of their reactivity will undoubtedly unlock new possibilities in the field of organic synthesis and drug discovery.

References

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(11), 2465-8. [Link]

-

Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed, 22506741. [Link]

-

Molander, G. A., & Sandrock, D. L. (2014). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Perrin, D. M., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Ye, Z., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

-

Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(3), 1683–1690. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Douglas, J. J., et al. (2019). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PubMed Central. [Link]

-

Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 712–715. [Link]

-

Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH. [Link]

-

Brown, J. M., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly. Chemical Communications. [Link]

-

Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PubMed Central. [Link]

-

Figueroa, R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Aggarwal, V. K., et al. (2016). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

-

Darses, S., & Genet, J. P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. [Link]

-

Bode, J. W., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

-

Walczak, M. A., et al. (2022). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. PubMed Central. [Link]

-

Buchwald, S. L., et al. (2002). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 4(4), 581–584. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]